molecular formula C9H11NO B1331849 2,5-Dimethylbenzamide CAS No. 5692-34-2

2,5-Dimethylbenzamide

Cat. No.: B1331849
CAS No.: 5692-34-2
M. Wt: 149.19 g/mol
InChI Key: GOEASVSGVVOTLQ-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzamide is an organic compound with the molecular formula C9H11NO. It is a derivative of benzamide, where two methyl groups are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylbenzamide typically involves the acylation of 2,5-dimethylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield amines.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2,5-dimethylbenzoic acid.

    Reduction: Formation of 2,5-dimethylaniline.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2,5-Dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, with no methyl substitutions.

    N,N-Dimethylbenzamide: A derivative with two methyl groups on the nitrogen atom.

    2,3-Dimethylbenzamide: A similar compound with methyl groups at the 2nd and 3rd positions.

Uniqueness

2,5-Dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other benzamide derivatives may not be as effective.

Properties

IUPAC Name

2,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEASVSGVVOTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358940
Record name 2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5692-34-2
Record name 2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N-Diethyl-2,5-Dimethylbenzamide compare to DEET in terms of repelling Aedes aegypti mosquitoes?

A: Research indicates that while N,N-Diethyl-2,5-Dimethylbenzamide demonstrates repellent properties against Aedes aegypti, it is less effective than DEET. A study directly comparing the two compounds found that a 50% solution of N,N-Diethyl-2,5-Dimethylbenzamide provided approximately half the protection time against mosquito bites compared to a 25% solution of DEET. [] This suggests that DEET remains a more potent option for repelling these specific mosquitoes.

Q2: Are there any other promising repellent compounds identified in the research that rival the efficacy of DEET?

A: While none of the tested compounds surpassed DEET in terms of effectiveness, Dibutyl-2-hexyl-1,3-dioxolane-4,5-dicarboxylate showed comparable results. When applied as a 50% solution, this compound provided a similar level of protection against Aedes aegypti bites as a 25% DEET solution. [] This highlights the potential of Dibutyl-2-hexyl-1,3-dioxolane-4,5-dicarboxylate as a potential alternative repellent deserving further investigation.

  1. Schreck, C. E., & McGovern, T. P. (1989). Skin repellents against Aedes aegypti. Journal of medical entomology, 26(5), 853–856.

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